molecular formula C12H4F4S2 B2538931 2,3,7,8-Tetrafluorothianthrene CAS No. 1225203-47-3

2,3,7,8-Tetrafluorothianthrene

Cat. No.: B2538931
CAS No.: 1225203-47-3
M. Wt: 288.28
InChI Key: HQZXWPYBTPTQFT-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrafluorothianthrene is a fluorinated derivative of thianthrene, a sulfur-containing heterocyclic compound This compound is characterized by the presence of four fluorine atoms at the 2, 3, 7, and 8 positions on the thianthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetrafluorothianthrene typically involves the reaction of 1,2-difluorobenzene with disulfur dichloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under reflux conditions, followed by quenching with methanol to yield the desired product . The detailed procedure is as follows:

  • In a three-necked flask, aluminum chloride (3.33 g, 25.0 mmol) is added to 1,2-difluorobenzene (0.250 L, 285 g, 2.50 mol).
  • Disulfur dichloride (20.0 mL, 33.8 g, 0.250 mol) is added dropwise at room temperature.
  • The reaction mixture is heated to reflux (105 °C) for 1 hour.
  • The mixture is then cooled, and methanol (200 mL) is added to quench the reaction.
  • The resulting solid is filtered and dried to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Tetrafluorothianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,7,8-Tetrafluorothianthrene has several applications in scientific research:

Comparison with Similar Compounds

    Thianthrene: The parent compound without fluorine atoms.

    Thianthrene S-oxide: A sulfoxide derivative of thianthrene.

    S-(Trifluoromethyl)thianthrenium triflate: A trifluoromethylated derivative.

Uniqueness: 2,3,7,8-Tetrafluorothianthrene is unique due to the presence of four fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for late-stage functionalization, offering advantages over non-fluorinated analogs in terms of selectivity and efficiency .

Properties

IUPAC Name

2,3,7,8-tetrafluorothianthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXWPYBTPTQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225203-47-3
Record name 2,3,7,8-tetrafluorothianthrene
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